molecular formula C11H23N3 B2608516 1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine CAS No. 1250728-21-2

1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine

Cat. No.: B2608516
CAS No.: 1250728-21-2
M. Wt: 197.326
InChI Key: QNLRCNJRLZNKBD-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with an isopropyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine typically involves the reaction of piperazine with isopropyl halides and pyrrolidine derivatives. One common method includes the alkylation of piperazine with isopropyl bromide followed by the addition of pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkylated piperazine derivatives.

Scientific Research Applications

1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Propan-2-yl)-4-(pyrrolidin-2-yl)piperazine
  • 1-(Propan-2-yl)-4-(pyrrolidin-4-yl)piperazine
  • 1-(Propan-2-yl)-4-(pyrrolidin-3-yl)morpholine

Uniqueness

1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and pyrrolidine groups on the piperazine ring enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-propan-2-yl-4-pyrrolidin-3-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-10(2)13-5-7-14(8-6-13)11-3-4-12-9-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLRCNJRLZNKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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